molecular formula C19H17N3O3 B2628184 Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate CAS No. 477862-14-9

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate

Cat. No. B2628184
CAS RN: 477862-14-9
M. Wt: 335.363
InChI Key: CAPQLPZSOFKCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. MPP is a member of the pyridine-pyrimidine family of compounds and is commonly used as a research tool for studying various biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 3-(pyrimidinyl)propanoates : The cyclocondensation of derivatives related to Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate from levulinic acid with amidines into pyrimidine and pyrimidine-like derivatives showcases the compound's role in generating new types of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoates. This synthesis protocol enables the production of new 3-(pyrimidinyl)propanoates, highlighting the compound's utility in synthetic organic chemistry (Flores et al., 2013).
  • Reactions with Nucleophiles : Studies on the reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles, including the compound of interest, have provided insights into their chemical behavior, offering pathways for the synthesis of complex heterocyclic structures (Agarwal & Knaus, 1985).

Herbicide Research

  • Herbicidal Activity : The compound's derivatives, such as fluazifop-butyl and haloxyfop-methyl, have been studied for their postemergence phytotoxicity effects on various plants. These studies contribute to understanding the compound's potential as a selective herbicide, examining factors like carrier volume and addition of crop oil concentrate to enhance phytotoxicity (Buhler & Burnside, 1984).

Synthetic Pathways and Applications

  • Novel Synthetic Routes : The research into the synthesis of 2-methyl-2-[4-(2-oxo-2(pyrrolidin-1-yl)ethyl)phenoxy]propanoic acid demonstrates the compound's flexibility in forming structurally diverse molecules. This particular study sheds light on innovative synthetic routes, expanding the chemical repertoire available for pharmaceutical and agrochemical development (Zhang Dan-shen, 2009).

properties

IUPAC Name

methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13(19(23)24-2)25-15-8-6-14(7-9-15)18-21-12-10-17(22-18)16-5-3-4-11-20-16/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPQLPZSOFKCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331295
Record name methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477862-14-9
Record name methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.